1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine
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Overview
Description
1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a methoxybenzyl group and a methyl group
Scientific Research Applications
1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
Target of Action
A structurally similar compound, 3-(3-methoxybenzyl)-1h-pyrrolo[2,3-b]pyridine, has been reported to interact with the fibroblast growth factor receptor 1 (fgfr1) in humans . FGFR1 is a cell surface receptor that binds to fibroblast growth factors and is involved in several important cellular processes, including cell proliferation, differentiation, and migration.
Mode of Action
For instance, N-3-methoxybenzyl-linoleamide, a macamide, has been shown to inhibit Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for endocannabinoid degradation . This inhibition could potentially lead to an increase in endocannabinoid levels, which could have various effects on the nervous system, including analgesic, anti-inflammatory, or neuroprotective effects .
Biochemical Pathways
If it acts similarly to n-3-methoxybenzyl-linoleamide, it could potentially affect the endocannabinoid system by inhibiting faah . This could lead to an increase in endocannabinoid levels, affecting various downstream signaling pathways involved in pain perception, inflammation, and neuroprotection.
Pharmacokinetics
A study on n-3-methoxybenzyl-palmitamide, a macamide derived from lepidium meyenii (maca), showed that after oral administration in rats, the compound displayed a double peak in the plasma concentration-time curve . The highest distribution of the compound after absorption was in the stomach, followed by the lung . The absorption and elimination rates of the compound were slow in rats .
Result of Action
If it acts similarly to n-3-methoxybenzyl-linoleamide, it could potentially increase endocannabinoid levels, leading to various effects on the nervous system, including analgesic, anti-inflammatory, or neuroprotective effects .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the methoxybenzyl group: This step involves the alkylation of the pyrazole ring with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Methylation: The final step is the methylation of the pyrazole ring, which can be carried out using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: DDQ in the presence of an acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 1-(3-Hydroxybenzyl)-3-methyl-1H-pyrazol-5-amine.
Reduction: Formation of this compound.
Substitution: Formation of nitro or halogenated derivatives of the pyrazole ring.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxybenzyl)-1H-indole-2-carboxamide: Shares the methoxybenzyl group but has an indole ring instead of a pyrazole ring.
N-3-Methoxybenzyl-linoleamide: Contains a methoxybenzyl group attached to a linoleamide structure.
Uniqueness
1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-6-12(13)15(14-9)8-10-4-3-5-11(7-10)16-2/h3-7H,8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIXUFIHAQXSGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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